N-(2-chloro-4-methylphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
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Description
N-(2-chloro-4-methylphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a useful research compound. Its molecular formula is C21H20ClN5O4 and its molecular weight is 441.87. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis and Metabolism Studies
Research on chloroacetanilide herbicides and their safeners, such as the study by Latli and Casida (1995), involves the synthesis of highly specific activity compounds for studying metabolism and action modes. This technique could potentially apply to the study of the mentioned compound, providing insights into its metabolism and biological interactions in various organisms, including humans and rats. Such studies are pivotal for understanding the environmental and health implications of novel compounds (Latli & Casida, 1995).
Antimicrobial Activity Research
Investigations into the antimicrobial properties of new 1,2,4-triazole derivatives, as conducted by Bektaş et al. (2007), showcase the process of synthesizing compounds with potential antibacterial and antifungal activities. Similar methods could explore the antimicrobial efficacy of the compound , contributing to the development of new antibiotics or antifungal agents (Bektaş et al., 2007).
Anticancer Activity Studies
The synthesis and evaluation of new analogs for their anticancer activities, as performed by Kumar et al. (2019), represent another potential application area. By synthesizing N-aryl substituted phenyl acetamide analogs and evaluating their inhibition activity against cancer cell lines, similar strategies could be employed to assess the anticancer potential of the compound , identifying new therapeutic options for various cancers (Kumar et al., 2019).
Drug Design and Discovery
A green approach in the drug design and discovery process, as described by Reddy et al. (2014), outlines environmentally friendly synthesis methods for potential analgesic and antipyretic compounds. Applying such methodologies to the synthesis and evaluation of the discussed compound could lead to the discovery of new, more sustainable pharmaceuticals with less environmental impact (Reddy et al., 2014).
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O4/c1-3-31-14-7-5-13(6-8-14)27-20(29)18-19(21(27)30)26(25-24-18)11-17(28)23-16-9-4-12(2)10-15(16)22/h4-10,18-19H,3,11H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUENWBJHNZMTCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=C(C=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.